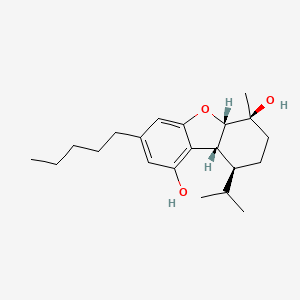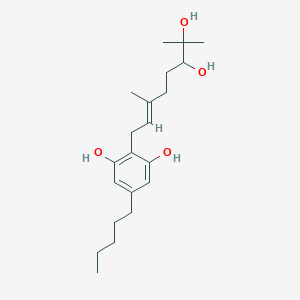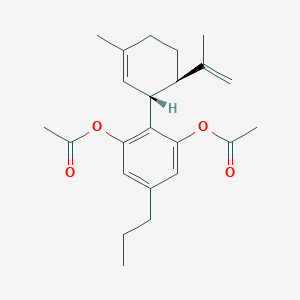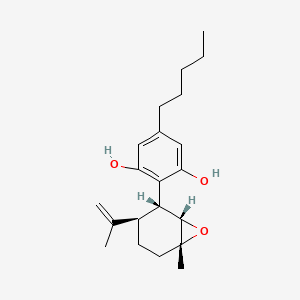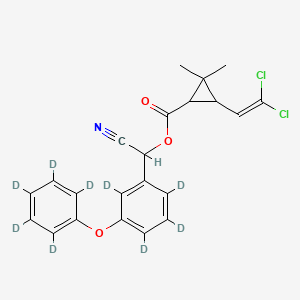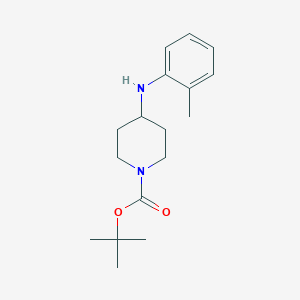![molecular formula C51H101NO5 B10855904 [7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL4F8-6 involves the combination of various lipid components under specific reaction conditions. The formal name of CL4F8-6 is 7-(4-(dipropylamino)butyl)-7-hydroxytridecane-1,13-diyl bis(2-hexyloctanoate) . The preparation typically involves esterification reactions where the hydroxyl groups of the lipid backbone react with fatty acid derivatives .
Industrial Production Methods: In industrial settings, the production of CL4F8-6 is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity . The compound is often formulated as a solution in ethanol for ease of handling and application .
Chemical Reactions Analysis
Types of Reactions: CL4F8-6 primarily undergoes ionization reactions due to its cationic nature . It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions: The ionization of CL4F8-6 is influenced by the pH of the environment, with a pKa of 6.14 . Esterification reactions typically involve reagents such as fatty acid chlorides or anhydrides, while hydrolysis reactions require the presence of water or aqueous solutions .
Major Products Formed: The major products formed from the reactions of CL4F8-6 include various lipid derivatives and ionized forms of the compound .
Scientific Research Applications
CL4F8-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is extensively used in the formation of lipid nanoparticles for mRNA delivery . These nanoparticles have been employed in gene therapy, where they encapsulate mRNA encoding specific proteins or nucleases such as Cas9 . This allows for targeted gene knockdown or editing in vivo .
In medicine, CL4F8-6-based lipid nanoparticles have been used to deliver therapeutic mRNA to the liver, demonstrating potential for treating liver diseases . In industry, the compound is utilized in the development of advanced drug delivery systems and nanomedicine .
Mechanism of Action
The mechanism of action of CL4F8-6 involves its ability to form lipid nanoparticles that can encapsulate and protect mRNA molecules . Upon intravenous administration, these nanoparticles accumulate in specific tissues, such as the liver . The ionizable nature of CL4F8-6 allows it to interact with cellular membranes, facilitating the delivery of mRNA into cells . Once inside the cells, the mRNA is translated into the target protein, exerting its therapeutic effects .
Comparison with Similar Compounds
CL4F8-6 is unique among ionizable cationic lipids due to its specific structure and pKa value . Similar compounds include other ionizable lipids used in mRNA delivery, such as DLin-MC3-DMA and C12-200 . Compared to these compounds, CL4F8-6 offers enhanced stability and fusogenicity, making it a preferred choice for certain applications .
List of Similar Compounds:- DLin-MC3-DMA
- C12-200
Properties
Molecular Formula |
C51H101NO5 |
|---|---|
Molecular Weight |
808.3 g/mol |
IUPAC Name |
[7-[4-(dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C51H101NO5/c1-7-13-17-25-35-47(36-26-18-14-8-2)49(53)56-45-33-23-21-29-39-51(55,41-31-32-44-52(42-11-5)43-12-6)40-30-22-24-34-46-57-50(54)48(37-27-19-15-9-3)38-28-20-16-10-4/h47-48,55H,7-46H2,1-6H3 |
InChI Key |
FIQJUNNYZXWQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)OCCCCCCC(CCCCCCOC(=O)C(CCCCCC)CCCCCC)(CCCCN(CCC)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
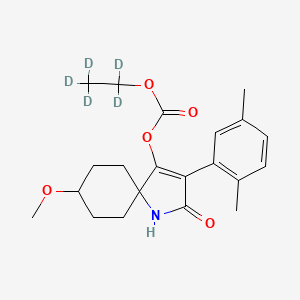
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
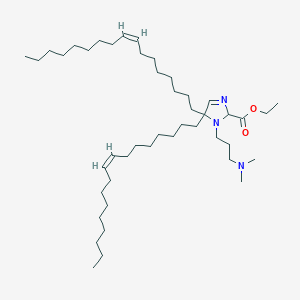
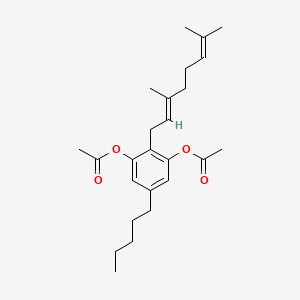
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
